

Ultrasensitive Detection of Neurofilament Light Chain (NfL) using Single-Molecule Array (Simoa) Technology

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurofilament light chain (NfL), a 68 kDa cytoskeletal protein expressed in neurons, has emerged as a critical biomarker for neuroaxonal damage across a spectrum of neurological disorders.[1][2][3] Its concentration in cerebrospinal fluid (CSF) and blood is directly proportional to the extent of neuronal injury, making it a valuable tool for disease diagnosis, prognosis, and monitoring treatment efficacy.[1][2] However, the low abundance of NfL in peripheral circulation has historically posed a challenge for its accurate quantification. The advent of ultrasensitive single-molecule array (Simoa) technology has revolutionized the field by enabling the precise measurement of NfL at femtomolar concentrations in minimally invasive samples like serum and plasma.[4][5][6]

This document provides detailed application notes and protocols for the ultrasensitive detection of NfL using the Simoa platform, intended for researchers, scientists, and drug development professionals.

Principle of Simoa Technology



Methodological & Application

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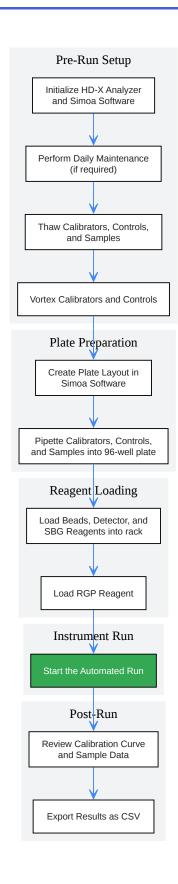
Simoa technology is a digital immunoassay platform that allows for the detection of single protein molecules.[4][7] The core principle involves capturing target proteins on antibody-coated paramagnetic beads, followed by enzymatic labeling and isolation of individual beads in femtoliter-sized microwells. This partitioning of immunocomplexes allows for a digital readout, where the signal from each well corresponds to a single captured molecule. This digital approach provides up to a 1000-fold increase in sensitivity compared to traditional ELISA methods.[3][6]

The Simoa bead-based assay workflow can be summarized as follows:









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